2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a sulfanyl linkage, and a pyridine ring substituted with dimethyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable acylating agent to form the benzylcarbamoyl intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the coupling of this intermediate with a pyridine derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and carbamoyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}ACETIC ACID: Shares the benzylcarbamoyl and sulfanyl groups but differs in the acetic acid moiety.
4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE: Lacks the benzylcarbamoyl and sulfanyl groups, making it less versatile in certain applications.
Uniqueness
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-16-13-17(2)25-23(21(16)22(28)26-19-11-7-4-8-12-19)29-15-20(27)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3,(H,24,27)(H,26,28) |
InChI Key |
MTWOCLKBVORDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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